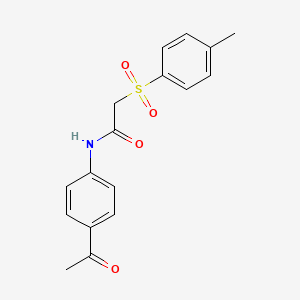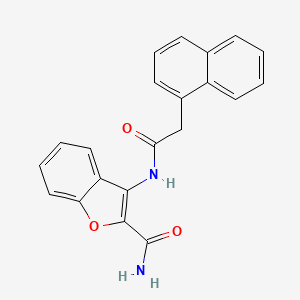![molecular formula C23H21N3O B2449044 5,6-Diphenyl-4-(piperidin-1-yl)furo[2,3-d]pyrimidine CAS No. 106561-42-6](/img/structure/B2449044.png)
5,6-Diphenyl-4-(piperidin-1-yl)furo[2,3-d]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,6-Diphenyl-4-(piperidin-1-yl)furo[2,3-d]pyrimidine is an organic compound belonging to the class of heterocyclic compounds It features a furan ring fused with a pyrimidine ring, substituted with phenyl groups at the 5 and 6 positions, and a piperidinyl group at the 4 position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Diphenyl-4-(piperidin-1-yl)furo[2,3-d]pyrimidine typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, starting from a substituted furan and a pyrimidine derivative, the reaction can proceed through a series of steps including condensation, cyclization, and substitution reactions. Specific reagents and catalysts, such as palladium or copper catalysts, may be used to facilitate these transformations .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
化学反応の分析
Types of Reactions
5,6-Diphenyl-4-(piperidin-1-yl)furo[2,3-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: The phenyl and piperidinyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce a wide range of functional groups, potentially leading to new compounds with different properties and applications.
科学的研究の応用
5,6-Diphenyl-4-(piperidin-1-yl)furo[2,3-d]pyrimidine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and synthetic methodologies.
Biology: The compound can be used in biochemical assays to study its interactions with biological targets, such as enzymes or receptors.
Medicine: Due to its potential biological activity, it is investigated for its therapeutic potential, particularly in the development of new drugs for various diseases.
作用機序
The mechanism of action of 5,6-Diphenyl-4-(piperidin-1-yl)furo[2,3-d]pyrimidine involves its interaction with specific molecular targets within cells. These targets could include enzymes, receptors, or other proteins that play a role in disease processes. By binding to these targets, the compound can modulate their activity, leading to therapeutic effects. The exact pathways involved depend on the specific biological context and the nature of the target .
類似化合物との比較
Similar Compounds
Similar compounds include other furo[2,3-d]pyrimidine derivatives with different substituents at the 4, 5, and 6 positions. Examples include:
- 5,6-Diphenyl-4-(morpholin-1-yl)furo[2,3-d]pyrimidine
- 5,6-Diphenyl-4-(piperazin-1-yl)furo[2,3-d]pyrimidine
Uniqueness
What sets 5,6-Diphenyl-4-(piperidin-1-yl)furo[2,3-d]pyrimidine apart is its specific substitution pattern, which can confer unique biological activities and chemical properties. The presence of the piperidinyl group, in particular, may enhance its binding affinity to certain biological targets, making it a valuable compound for drug discovery and development .
特性
IUPAC Name |
5,6-diphenyl-4-piperidin-1-ylfuro[2,3-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O/c1-4-10-17(11-5-1)19-20-22(26-14-8-3-9-15-26)24-16-25-23(20)27-21(19)18-12-6-2-7-13-18/h1-2,4-7,10-13,16H,3,8-9,14-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMJWJBPBZFNVPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C3C(=C(OC3=NC=N2)C4=CC=CC=C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(2Z)-N-(2,4-dimethylphenyl)-2-[(2-methoxyphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2448961.png)
![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2448962.png)
![N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-1-carboxamide](/img/structure/B2448963.png)


![{[4-(Bromomethyl)phenyl]methoxy}(tert-butyl)dimethylsilane](/img/structure/B2448970.png)



![1-((1R,5S)-8-(2-(m-tolyl)acetyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione](/img/structure/B2448980.png)




